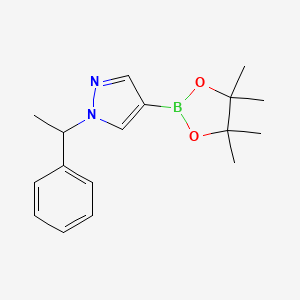![molecular formula C13H17BrN2O3 B1406486 Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate CAS No. 1335049-06-3](/img/structure/B1406486.png)
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate, also referred to as TBPA, is a synthetic compound that has been used in a variety of scientific research applications. TBPA is a versatile compound that can be used as a reactant, catalyst, and/or intermediate in organic synthesis. It is also used in the fields of biochemistry, pharmacology, and biotechnology. TBPA has been studied for its potential to act as an inhibitor of a variety of enzymes, including cytochrome P450 and glutathione S-transferase. Additionally, TBPA has been investigated for its potential to act as an anti-cancer and anti-inflammatory agent.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate is a compound of interest in the field of medicinal chemistry due to its structural uniqueness and potential biological activities. Its synthesis and biological evaluation are crucial for understanding its applications in scientific research, particularly in the development of new pharmacological agents.
One study focused on the synthesis and evaluation of a series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as new ligands for the human recombinant receptor hCB1, demonstrating the importance of tert-alkyl chains for receptor affinity. Compounds like tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate, with a tert-butyl group, showed significant hCB1 receptor affinity, suggesting potential applications in cannabinoid-related therapeutic research (Silvestri et al., 2010).
Another study investigated the neuroprotective activity of antioxidant compounds, including those with tert-butyl groups, against brain damage that could lead to conditions like cerebral palsy. The study found that certain 8-alkylamino-1,4-benzoxazines, including those with tert-butyl substituents, were effective in preventing damage induced by harmful substances, highlighting the potential of tert-butyl-containing compounds in neuroprotection research (Largeron et al., 2001).
Antioxidant Properties and Anti-inflammatory Activity
The antioxidant properties of tert-butyl-containing compounds have been explored in various studies. For example, the inhibitory effect of antioxidants, including those with tert-butyl groups, on hepatic tumorigenesis in rats fed with peroxisome proliferators was studied, indicating the potential role of such compounds in cancer prevention (Rao et al., 1984).
Additionally, the synthesis and anti-inflammatory activity of 2,6-di-tert-butylphenols with a heterocyclic group at the 4-position were investigated, with some compounds showing significant anti-arthritic activity, further underscoring the therapeutic potential of tert-butyl derivatives in inflammatory diseases (Isomura et al., 1984).
Neuroprotection and Cell Proliferation
The spin trap reagent alpha-phenyl-N-tert-butyl nitrone was studied for its protective effects against 'ecstasy'-induced neurodegeneration of serotonin neurons, demonstrating the relevance of tert-butyl compounds in neuroprotective strategies (Colado & Green, 1995). Another study optimized the in vivo labeling of DNA for studying cell proliferation in the rat forestomach, using 3-tert-butyl-4-hydroxyanisole to ensure cell proliferation, highlighting the utility of tert-butyl derivatives in cellular and molecular biology research (Joksiċ et al., 2017).
Propriétés
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-5-4-9(14)6-15-11/h4-6,10H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGDWTMABFWBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

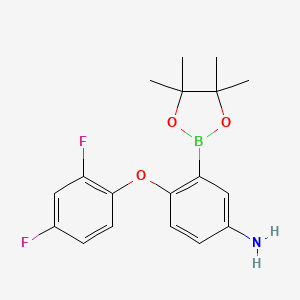
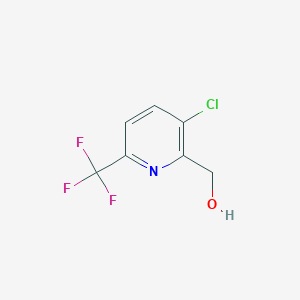
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)

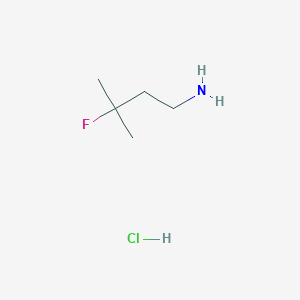
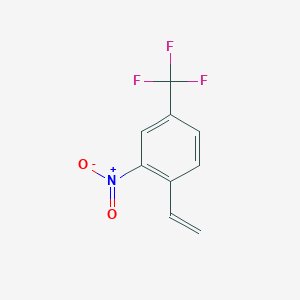

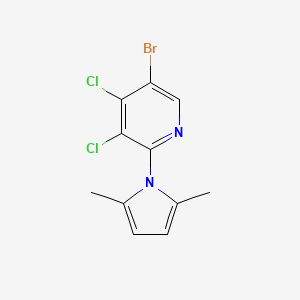
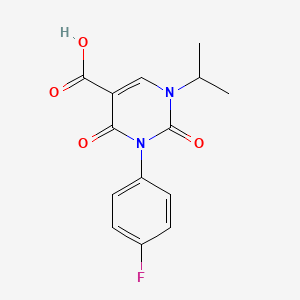
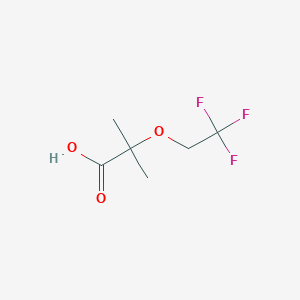
![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
